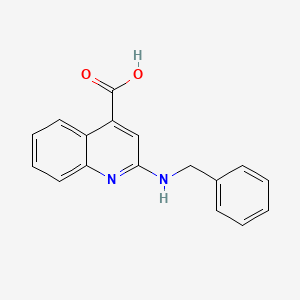

2-(Benzylamino)quinoline-4-carboxylic acid

Descripción general

Descripción

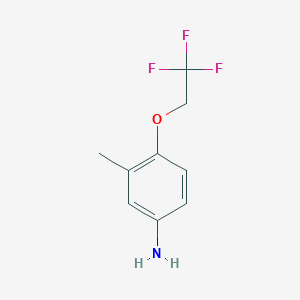

2-(Benzylamino)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1097017-44-1 . It has a molecular weight of 278.31 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation . Isolated yields up to 57% within 3 minutes have been obtained . Another method involves a three-component synthesis based on the Doebner Hydrogen-Transfer Reaction .Molecular Structure Analysis

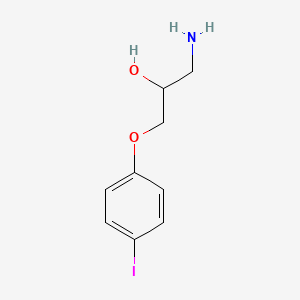

The IUPAC name for this compound is 2-(benzylamino)-4-quinolinecarboxylic acid . The InChI code is 1S/C17H14N2O2/c20-17(21)14-10-16(18-11-12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19)(H,20,21) .Chemical Reactions Analysis

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 278.31 .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Quinoline and its derivatives have been extensively explored for their therapeutic potential. Notably, the synthesis and biological activity of benzimidazole-quinoline highlight the compound's importance in addressing illnesses like cancer, bacterial and fungal infections, and DNA damage. Such compounds offer therapeutic promise with lesser adverse effects, emphasizing the need for novel antimicrobial drugs due to rising microbial resistance. This highlights the potential of quinoline derivatives in developing promising therapeutically active agents (Salahuddin et al., 2023).

Corrosion Inhibition

Quinoline derivatives have been recognized for their anticorrosive properties, particularly in metallic corrosion prevention. Their effectiveness is attributed to the formation of stable chelating complexes with surface metallic atoms, showcasing their wide application in protecting metals from corrosion, underscoring their industrial significance (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Applications

Quinazolines and pyrimidines, related to quinoline derivatives, play a significant role in optoelectronic materials. Research on quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been significant. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, showcasing the versatility of quinoline structures in the field of optoelectronics (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 2-(Benzylamino)quinoline-4-carboxylic acid are alkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and maintaining cellular pH .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This interaction results in the disruption of the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of alkaline phosphatases affects various biochemical pathways. These enzymes are involved in the hydrolysis of phosphate esters, a critical step in many metabolic pathways. The inhibition of these enzymes can disrupt these pathways, leading to downstream effects .

Pharmacokinetics

Compounds with higher lipophilicity, such as this one, generally display higher activity , which could suggest good bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of normal cellular processes due to the inhibition of alkaline phosphatases . This can lead to changes in cellular metabolism and other downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound, as alkaline phosphatases have optimal activity at alkaline pH levels . Additionally, the compound’s stability could be affected by factors such as temperature and light.

Propiedades

IUPAC Name |

2-(benzylamino)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)14-10-16(18-11-12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNFPIDJPGPAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)

![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)